An In-depth Technical Guide to 6-[(2-Methylphenyl)methyl]pyridazin-3-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 6-[(2-Methylphenyl)methyl]pyridazin-3-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, a pyridazinone derivative. While direct research on this specific molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of the pyridazinone scaffold to offer insights into its structure, potential properties, synthesis, and prospective biological activities.
Introduction to the Pyridazinone Core
The pyridazinone ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] Pyridazin-3(2H)-one, the parent structure, consists of a six-membered ring with two adjacent nitrogen atoms and a ketone group.[1][3] This core can be readily functionalized at various positions, leading to a wide array of derivatives with activities including but not limited to antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][4][5] The compound of interest, 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, features a 2-methylbenzyl substituent at the 6-position, which is expected to influence its physicochemical properties and biological interactions.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol is characterized by a central pyridazin-3-ol ring attached to a 2-methylbenzyl group at the 6-position. The "-ol" suffix indicates the tautomeric form of the pyridazinone ring, which can exist in both keto (pyridazin-3(2H)-one) and enol (pyridazin-3-ol) forms.
Based on the analysis of similar structures, such as 6-[(2-fluorophenyl)methyl]pyridazin-3-ol and other pyridazinone derivatives[6][7], the following physicochemical properties for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol can be predicted:
| Property | Predicted Value |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| Physical Form | Likely a solid at room temperature |
| Solubility | Expected to have low water solubility but be soluble in organic solvents like DMSO and ethanol[8] |
| pKa | The pyridazinone core has a weakly basic nitrogen and an acidic proton on the ring, influencing its ionization state at different pH values.[6] |
Proposed Synthesis and Characterization
The synthesis of 6-substituted pyridazin-3-ones is well-documented, with a common and effective method being the condensation of a γ-keto acid with hydrazine hydrate.[4][9] This approach can be adapted to synthesize 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available precursors.
Caption: Proposed synthetic workflow for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-(2-methylphenyl)-4-oxobutanoic acid (γ-Keto acid intermediate)
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 2-methylphenylacetic acid and succinic anhydride.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is poured onto crushed ice and acidified with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the γ-keto acid intermediate.
Step 2: Synthesis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
-
A mixture of the γ-keto acid intermediate and hydrazine hydrate in a solvent like ethanol is refluxed for several hours.[8]
-
This initial reaction forms the 4,5-dihydropyridazin-3(2H)-one derivative.[9]
-
To achieve the final aromatic pyridazin-3-ol, an oxidation step is required. This can be accomplished by adding a solution of bromine in acetic acid to the dihydropyridazinone intermediate and stirring for a short period.[8]
-
The reaction mixture is then cooled, and the precipitated product is filtered, washed, and recrystallized to obtain the pure 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expected signals would include aromatic protons from the 2-methylphenyl group, a singlet for the methyl group, a singlet for the benzylic methylene protons, and signals for the protons on the pyridazinone ring.[10][11]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, the methyl carbon, and the methylene carbon.[10][12]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.24) would be expected.[11]
-
IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the pyridazinone ring, as well as C-H and C=C stretching of the aromatic ring, would be observed.[4]
Potential Biological Activities and Pharmacological Profile
While the specific biological activity of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol has not been reported, the pyridazinone scaffold is associated with a broad range of pharmacological effects.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Many pyridazinone derivatives have demonstrated significant antibacterial and antifungal properties.[1][4]
-
Anti-inflammatory and Analgesic Effects: The pyridazinone core is found in compounds with potent anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their antihypertensive and cardiotonic properties.[1][13] Some act as vasodilators by modulating nitric oxide pathways.[13][14]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of pyridazinone derivatives against various cancer cell lines.[15]
Hypothetical Mechanism of Action: eNOS Modulation
Given that some pyridazinone derivatives exhibit vasorelaxant activity through the modulation of endothelial nitric oxide synthase (eNOS)[13][14], a hypothetical signaling pathway for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol could involve the upregulation of eNOS expression, leading to increased nitric oxide (NO) production and subsequent vasodilation.
Sources
- 1. scispace.com [scispace.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 11. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent [mdpi.com]
- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
